molecular formula C16H14N4OS B11995584 1-(4-Methylphenyl)-2-((1-phenyl-1H-tetraazol-5-YL)thio)ethanone

1-(4-Methylphenyl)-2-((1-phenyl-1H-tetraazol-5-YL)thio)ethanone

Katalognummer: B11995584
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: IGTDQQQQQXFYIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methylphenyl)-2-((1-phenyl-1H-tetraazol-5-YL)thio)ethanone is an organic compound characterized by its unique structure, which includes a 4-methylphenyl group, a phenyl-tetrazole moiety, and a thioether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-2-((1-phenyl-1H-tetraazol-5-YL)thio)ethanone typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The phenyl-tetrazole can be reacted with a suitable thiol, such as 4-methylthiophenol, in the presence of a base like sodium hydride to form the thioether linkage.

    Final Coupling: The resulting thioether can then be coupled with an ethanone derivative under conditions that promote nucleophilic substitution, such as using a strong base or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methylphenyl)-2-((1-phenyl-1H-tetraazol-5-YL)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and methyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Wissenschaftliche Forschungsanwendungen

1-(4-Methylphenyl)-2-((1-phenyl-1H-tetraazol-5-YL)thio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which 1-(4-Methylphenyl)-2-((1-phenyl-1H-tetraazol-5-YL)thio)ethanone exerts its effects depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. The tetrazole ring can mimic carboxylate groups, potentially binding to active sites of enzymes.

    Chemical Reactivity: The thioether and ketone groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

    1-(4-Methylphenyl)-2-((1-phenyl-1H-tetrazol-5-YL)thio)ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(4-Methylphenyl)-2-((1-phenyl-1H-tetrazol-5-YL)thio)ethane: Lacks the ketone group, making it less reactive in certain chemical reactions.

Uniqueness: 1-(4-Methylphenyl)-2-((1-phenyl-1H-tetraazol-5-YL)thio)ethanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a ketone and a thioether linkage, along with the tetrazole ring, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Eigenschaften

Molekularformel

C16H14N4OS

Molekulargewicht

310.4 g/mol

IUPAC-Name

1-(4-methylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C16H14N4OS/c1-12-7-9-13(10-8-12)15(21)11-22-16-17-18-19-20(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI-Schlüssel

IGTDQQQQQXFYIT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.